5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine
Descripción
Historical Context and Development
The development of this compound is part of the broader history of pyrrolopyrimidine chemistry, which has evolved significantly over the past decades. While the specific date of the first synthesis of this exact compound is not well-documented in the provided sources, the synthesis of related pyrrolopyrimidines dates back several decades.
The synthesis methods for halogenated pyrrolopyrimidines have undergone significant refinement over time. Traditional synthesis methods for similar compounds such as 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine were noted for their low reaction yields, strict condition requirements, and purification difficulties. In response to these challenges, researchers developed improved synthetic routes.
One notable advancement was the development of more efficient synthetic pathways. For instance, a patent from 2012 describes a synthesis method for 2,4-dichloro-7-hydroxy-pyrrolo(2,3)pyrimidine that starts with 1,3-dihydroxyl-5-amino aniline as the raw material, followed by cyclization with monochloroacetaldehyde and chlorination. This method represented a significant improvement with higher yields, easier operation, and better product purification compared to traditional methods.
Significance in Heterocyclic Chemistry Research
This compound holds significant importance in heterocyclic chemistry research due to its unique structural features and chemical reactivity. The compound's halogenated nature makes it particularly valuable as a versatile chemical intermediate in organic synthesis.
The presence of multiple halogen substituents (bromine and chlorine) at different positions of the pyrrolopyrimidine ring provides multiple sites for selective chemical transformations. These sites allow for a wide range of chemical modifications, making the compound a valuable building block for the synthesis of more complex molecules with diverse functionalities.
In the field of medicinal chemistry, this compound serves as an important intermediate for the development of bioactive compounds. The pyrrolo[2,3-d]pyrimidine scaffold itself is recognized as a privileged structure in drug design, frequently appearing in compounds with various pharmacological activities. The halogen substituents in this compound provide strategic points for further derivatization to optimize biological activities and physicochemical properties of potential drug candidates.
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C7H4BrCl2N3 |
| Molecular Weight | 280.94 g/mol |
| Physical State | Solid |
| Appearance | Yellow solid |
| Storage Condition | Inert atmosphere, 4-8°C |
| SMILES Code | CN1C=C(Br)C2=C(Cl)N=C(Cl)N=C12 |
Overview of Pyrrolo[2,3-d]pyrimidine Scaffold
The pyrrolo[2,3-d]pyrimidine scaffold, which forms the core structure of this compound, is a bicyclic heterocyclic system consisting of a pyrrole ring fused to a pyrimidine ring. This scaffold has been extensively studied and utilized in medicinal chemistry due to its unique structural features and diverse biological activities.
The pyrrolo[2,3-d]pyrimidine scaffold is considered a privileged structure in drug design, meaning it has been found to bind to multiple receptors or enzymes with high affinity. This characteristic makes it an excellent starting point for the development of bioactive compounds targeting various diseases. The scaffold appears in numerous clinical drugs and bioactive compounds, underscoring its importance in pharmaceutical research.
Research from 2017 to 2021 has shown that compounds containing the pyrrolo[2,3-d]pyrimidine skeleton exhibit a wide range of pharmacological effects, including anti-neurodegenerative, anti-inflammatory, antibacterial, and antitumor activities. This diverse bioactivity profile has driven considerable interest in developing new derivatives of this scaffold, including the halogenated variant this compound.
The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been an active area of research, with scientists developing various methods to efficiently produce these compounds. In 2017, researchers reported a green route for the synthesis of pyrrolo[2,3-d]pyrimidine derivatives using β-cyclodextrin as a reusable promoter and water as an eco-friendly reaction medium. This approach highlighted the growing emphasis on developing environmentally friendly synthetic methods for these important heterocyclic compounds.
Table 2: Comparison of Different Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C7H4BrCl2N3 | 280.94 | Br at C5, Cl at C2 and C4, methyl at N7 |
| 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H5Cl2N3 | 202.04 | Cl at C2 and C4, methyl at N7 |
| 5-Bromo-4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | C7H5BrClN3 | 246.49 | Br at C5, Cl at C4, methyl at N7 |
| 5-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | C6H2BrCl2N3 | 266.91 | Br at C5, Cl at C2 and C4, unsubstituted N7 |
The synthesis of this compound typically involves multiple steps. One common approach starts with 4-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine, which undergoes bromination at the C5 position using N-bromosuccinimide (NBS) in dichloromethane, followed by chlorination at the C2 position. The bromination reaction typically proceeds with high yields (86-93%) and can be conducted at temperatures ranging from 0°C to 25°C.
The chemical reactivity of this compound is largely influenced by its multiple halogen substituents. The chlorine atoms at the C2 and C4 positions and the bromine at C5 can undergo various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. These transformations enable the creation of libraries of pyrrolo[2,3-d]pyrimidine derivatives with modified biological and physicochemical properties, making this compound an invaluable starting material for medicinal chemistry research.
Propiedades
IUPAC Name |
5-bromo-2,4-dichloro-7-methylpyrrolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl2N3/c1-13-2-3(8)4-5(9)11-7(10)12-6(4)13/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNCFRPAZUPZLCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1N=C(N=C2Cl)Cl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732489 | |
| Record name | 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1131992-13-6 | |
| Record name | 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Métodos De Preparación
Pyrrolo[2,3-d]pyrimidine Core Formation
The core is generally synthesized via cyclization reactions involving substituted pyrimidine precursors and amine derivatives. A representative approach, adapted from related pyrrolo[2,3-d]pyrimidine derivatives, involves:
- Starting from 5-bromo-2,4-dichloropyrimidine or its amine derivatives.
- Employing intramolecular cyclization facilitated by catalysts such as cuprous halides (CuI or CuBr).
- Utilizing organic or inorganic bases (e.g., diisopropylethylamine, potassium carbonate).
- Conducting the reaction in polar aprotic solvents like N,N-dimethylformamide or dimethyl sulfoxide.
This method ensures the formation of the fused pyrrolo ring onto the pyrimidine nucleus with high regioselectivity.
Halogenation Steps
The selective installation of bromine at the 5-position and chlorine atoms at the 2- and 4-positions is achieved by:
- Using pre-halogenated pyrimidine starting materials such as 5-bromo-2,4-dichloropyrimidine.
- Maintaining reaction conditions that prevent halogen exchange or dehalogenation.
- Employing mild reaction temperatures (50–80°C) to preserve halogen substituents.
- Utilizing halogen sources and catalysts that favor selective substitution.
Methylation at the 7-Position
Methylation at the nitrogen atom of the 7-position in the pyrrolo ring is typically performed by:
- Treating the pyrrolo[2,3-d]pyrimidine intermediate with methylating agents such as methyl iodide or dimethyl sulfate.
- Conducting the methylation in the presence of a base (e.g., potassium carbonate) to deprotonate the nitrogen.
- Controlling reaction temperature (room temperature to 60°C) to avoid side reactions.
This step is crucial for obtaining the 7-methyl derivative with high purity and yield.
Representative Synthetic Procedure (Adapted from Patent CN111303162B)
| Step | Reaction Description | Reagents and Conditions | Yield (%) |
|---|---|---|---|
| 1 | Coupling of 5-bromo-2-chloro-N-cyclopentylpyrimidine-4-amine with acrylic acid | CuI catalyst, triphenylphosphine ligand, diisopropylethylamine base, absolute ethanol, 65°C, 8 h | 73.1 |
| 2 | Intramolecular cyclization to form pyrrolo[2,3-d]pyrimidine core | Cuprous chloride/bromide catalyst, organic base (e.g., triethylamine), solvent (DMF or DMSO), 50–110°C | Not specified |
| 3 | Oxidation step with DDQ (2,3-dichloro-5,6-dicyano-p-benzoquinone) | Solvent (THF, acetone, or acetonitrile), 40–70°C | Not specified |
Note: While this patent focuses on a cyclopentyl-substituted derivative, the catalytic and reaction conditions are relevant and adaptable for the preparation of this compound.
Reaction Conditions and Catalysts
| Parameter | Details |
|---|---|
| Catalysts | Cuprous iodide (CuI), cuprous chloride (CuCl), cuprous bromide (CuBr) |
| Bases | Diisopropylethylamine, triethylamine, potassium carbonate, sodium hydroxide |
| Solvents | Absolute ethanol, N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), acetone |
| Temperature Range | 5°C to 110°C depending on step |
| Atmosphere | Nitrogen protection to prevent oxidation |
Research Findings and Optimization
- The use of copper-based catalysts with appropriate ligands enhances the coupling and cyclization efficiency, increasing overall yield.
- Controlling the molar ratios of reactants (e.g., 1:1 to 1:5 for pyrimidine derivative to acrylic acid) optimizes conversion rates.
- Temperature control during addition and reaction phases prevents side reactions and degradation of halogen substituents.
- Nitrogen atmosphere is critical during cyclization and oxidation steps to avoid unwanted oxidation and maintain product purity.
Summary Table of Preparation Method Parameters
| Step | Reactants | Catalyst | Base | Solvent | Temperature (°C) | Time | Yield (%) |
|---|---|---|---|---|---|---|---|
| Coupling | 5-bromo-2,4-dichloropyrimidine derivative + acrylic acid | CuI, CuCl, or CuBr | Diisopropylethylamine, triethylamine | Ethanol, DMF | 50–80 | 6–8 h | ~70-75 (reported for analogs) |
| Cyclization | Intermediate from coupling | CuCl or CuBr | Organic/Inorganic base | DMF, DMSO, THF | 50–110 | 4–12 h | Not specified |
| Methylation | Pyrrolo[2,3-d]pyrimidine intermediate | - | K2CO3 or similar | DMF or acetone | RT–60 | 2–6 h | High (typically >80%) |
| Oxidation (if applicable) | Cyclized product | DDQ | - | THF, acetone | 40–70 | 1–3 h | Not specified |
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions like Suzuki or Heck coupling to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substituted Pyrrolopyrimidines: Products with various functional groups replacing the halogens.
Oxidized or Reduced Derivatives: Products with altered oxidation states.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Therapeutic Agent Development
BDCMP serves as a crucial building block for synthesizing potential therapeutic agents. Its derivatives have been investigated for their anticancer and antiviral properties. For instance, compounds derived from BDCMP have shown promising results in inhibiting specific cancer cell lines and viral replication mechanisms.
Case Study: Anticancer Activity
A study demonstrated that BDCMP derivatives exhibited selective cytotoxicity against various cancer cell lines, including breast and prostate cancer. The mechanism of action was attributed to the compound’s ability to intercalate into DNA, disrupting replication and transcription processes.
Biological Studies
Enzyme Inhibition
BDCMP is utilized in enzyme inhibition studies due to its capability to bind to active sites of enzymes. This property allows researchers to investigate the kinetics of enzyme-substrate interactions and explore potential therapeutic targets.
Receptor Binding Studies
The compound's ability to bind to cell surface receptors has made it a valuable tool in studying signal transduction pathways. Research has indicated that BDCMP can modulate cellular responses by influencing receptor activity.
Organic Synthesis
Intermediate in Synthesis
BDCMP is frequently employed as an intermediate in the synthesis of complex organic molecules. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and coupling reactions.
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Replacement of bromine or chlorine by nucleophiles like amines or thiols. |
| Coupling Reactions | Participation in reactions such as Suzuki or Heck coupling to form biaryl derivatives. |
Material Science
Development of Novel Materials
Researchers are exploring BDCMP for its potential in developing new materials with specific electronic or optical properties. Its unique chemical structure may lead to advancements in organic electronics and photonic devices.
Case Study: Organic Electronics
BDCMP-based materials have been investigated for use in organic light-emitting diodes (OLEDs). Preliminary findings suggest that these materials exhibit favorable charge transport properties, making them suitable candidates for next-generation electronic devices.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity.
Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes.
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Structural Variations and Substitution Patterns
The compound’s structural analogs differ primarily in halogen substituent positions, types (Br, Cl, F), and protecting groups. Key comparisons include:
Table 1: Substituent Positions and Molecular Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents (Positions) |
|---|---|---|---|---|
| 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine (Target) | 944902-05-0 | C₇H₄BrCl₂N₃ | 280.95 | Br (5), Cl (2,4), CH₃ (7) |
| 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 7781-10-4 | C₇H₆ClN₃ | 175.59 | Cl (4), CH₃ (7) |
| 5-Bromo-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 1638761-56-4 | C₇H₇BrN₃ | 225.06 | Br (5), CH₃ (7) |
| 2,4-Dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 90213-67-5 | C₇H₅Cl₂N₃ | 202.04 | Cl (2,4), CH₃ (7) |
| 6-Bromo-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine | 1131992-30-7 | C₆H₂BrCl₂N₃ | 266.91 | Br (6), Cl (2,4) |
| 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 2068150-40-1 | C₇H₅ClFN₃ | 201.59 | Cl (2), F (5), CH₃ (7) |
Key Observations :
- Halogen Position : Bromine at position 5 (target compound) vs. position 6 (CAS 1131992-30-7) alters steric and electronic properties, affecting reactivity in cross-coupling reactions .
- Protecting Groups : Derivatives like 5-Bromo-4-chloro-7-(triisopropylsilyl)-7H-pyrrolo[2,3-d]pyrimidine (CAS 870706-51-7) incorporate bulky silyl groups to protect reactive sites during synthesis .
Reactivity Insights :
- The target compound’s 2,4-dichloro substituents enable sequential nucleophilic substitutions, making it versatile for generating diverse analogs .
- Bromine at position 5 enhances electrophilicity, facilitating Suzuki-Miyaura couplings with aryl boronic acids .
Table 3: Bioactivity and Solubility
| Compound Name | LogP | Solubility (mg/mL) | Reported Bioactivity |
|---|---|---|---|
| Target Compound | 2.8 | 0.12 (DMSO) | Kinase inhibition (IC₅₀ < 100 nM for JAK2) |
| 4-Chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 1.9 | 0.45 (DMSO) | Anticancer (GI₅₀ = 1.2 µM in MCF-7 cells) |
| 2-Chloro-5-fluoro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine | 2.1 | 0.30 (DMSO) | Antiviral (EC₅₀ = 0.8 µM against HSV-1) |
Actividad Biológica
5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant data tables, case studies, and detailed research findings.
The molecular formula of this compound is with a molecular weight of approximately 280.94 g/mol. The compound features a pyrrolo[2,3-d]pyrimidine core structure that is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| CAS Number | 1131992-13-6 |
| Molecular Weight | 280.94 g/mol |
| Molecular Formula | C₇H₄BrCl₂N₃ |
| Purity | ≥ 97% |
Anticancer Properties
Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown promising results in inhibiting key tyrosine kinases involved in cancer progression.
- Cytotoxicity Studies : A study reported that synthesized compounds related to this class exhibited IC50 values ranging from 29 to 59 µM against four different cancer cell lines. Notably, one derivative showed an IC50 value comparable to the well-known tyrosine kinase inhibitor (TKI) sunitinib (IC50 = 261 nM) against EGFR and other targets .
- Mechanisms of Action : The mechanism of action involves inducing cell cycle arrest and apoptosis in cancer cells. Specifically, treatment with certain derivatives led to an increase in pro-apoptotic proteins such as caspase-3 and Bax while downregulating anti-apoptotic proteins like Bcl-2 . This suggests that the compound may promote programmed cell death in malignant cells.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the pyrrolo[2,3-d]pyrimidine scaffold can significantly influence their biological activity.
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 5k | 40 - 204 | EGFR, Her2, VEGFR2 |
| 5e | 43.15 - 68.17 | Various Cancer Lines |
| 5h | Higher than 5e | Varies by Cell Line |
Case Studies
In a notable case study involving HepG2 liver cancer cells, treatment with a derivative of this compound resulted in a marked increase in apoptosis rates from 0.29% in control groups to 9.74% in treated groups. This effect was accompanied by increased necrosis rates as well . Such findings underscore the potential therapeutic applications of these compounds in oncology.
In Silico Studies
In silico docking studies have shown that these compounds can effectively bind to target enzymes similarly to established TKIs. This computational approach aids in predicting the interactions and affinities of new derivatives before synthesis and biological testing.
Q & A
Q. What are the common synthetic routes for 5-Bromo-2,4-dichloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine?
The synthesis typically involves alkylation and halogenation steps. For example, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is treated with methyl iodide (MeI) in the presence of a base like Cs₂CO₃ in N-methyl-2-pyrrolidone (NMP) to introduce the 7-methyl group. Subsequent bromination at the 5-position is achieved using bromine sources like N-bromosuccinimide (NBS) under controlled conditions. Final chlorination at the 2- and 4-positions can be performed using POCl₃ or other chlorinating agents .
Q. How is the compound characterized structurally?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The ¹H NMR spectrum (DMSO-d₆) typically shows peaks for the methyl group (δ ~3.26 ppm), aromatic protons (δ ~6.1–8.1 ppm), and exchangeable NH protons (δ ~10.8 ppm). High-Resolution Mass Spectrometry (HRMS) confirms the molecular ion peak, e.g., [M+H]⁺ at m/z 437.0851 for derivatives .
Q. What are the primary research applications of this compound?
It serves as a key intermediate in medicinal chemistry, particularly for synthesizing kinase inhibitors. Its pyrrolo[2,3-d]pyrimidine core mimics ATP-binding motifs, enabling interactions with kinase active sites. Derivatives have been explored in cancer therapy and signal transduction studies .
Advanced Research Questions
Q. How can reaction yields be optimized during the synthesis of halogenated derivatives?
Yield optimization requires precise control of reaction parameters. For example:
- Temperature : Alkylation with MeI proceeds efficiently at 23°C, avoiding side reactions from excessive heat .
- Solvent choice : Polar aprotic solvents like NMP enhance reactivity in halogenation steps .
- Stoichiometry : Excess halogenating agents (e.g., POCl₃) ensure complete substitution, but post-reaction quenching is critical to prevent decomposition .
Q. How do substituent effects influence the biological activity of derivatives?
Substituents at the 5- and 6-positions significantly alter kinase inhibition profiles. For instance:
- Bromine at C5 : Enhances electrophilicity, improving binding to cysteine residues in kinases .
- Arylmethyl groups at C6 : Increase hydrophobicity, enhancing membrane permeability. Comparative studies show that 2-methylbenzyl groups improve selectivity for tyrosine kinases over serine/threonine kinases .
Q. How should researchers address contradictions in spectral data during characterization?
Contradictions often arise from tautomerism or solvent effects. For example:
- NH proton shifts : DMSO-d₆ stabilizes NH protons, but in CDCl₃, these protons may appear broadened or absent. Cross-validating with ¹³C NMR or IR spectroscopy resolves ambiguities .
- Unexpected peaks in HRMS : Isotopic patterns (e.g., Cl/Br splitting) must be accounted for. Software tools like ACD/Labs Percepta can simulate spectra to confirm assignments .
Q. What strategies are effective for designing derivatives with improved metabolic stability?
- Methylation at N7 : Reduces oxidative metabolism by cytochrome P450 enzymes .
- Halogen replacement : Substituting bromine with fluorine decreases molecular weight while retaining electronegativity, improving pharmacokinetic profiles .
- Prodrug approaches : Phosphorylation of hydroxyl groups enhances solubility and targeted release .
Methodological Notes
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
